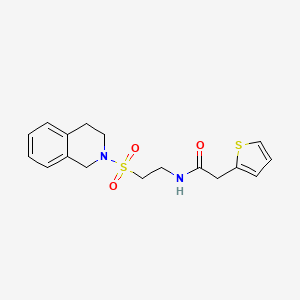

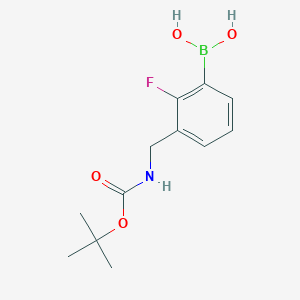

![molecular formula C17H26N2O2S B2536949 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide CAS No. 2418723-46-1](/img/structure/B2536949.png)

1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide, also known as SPDP, is a chemical compound that is widely used in scientific research. It is a crosslinking agent that is used to covalently link proteins, peptides, and other biomolecules. The molecule has a reactive thiol group that can react with primary amines, such as those found in lysine residues in proteins. This allows for the formation of stable covalent bonds between different biomolecules, which can be used to study protein-protein interactions, enzyme-substrate interactions, and other important biological processes.

Mechanism of Action

1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide works by forming stable covalent bonds between different biomolecules. The reactive thiol group on the molecule can react with primary amines on proteins and other biomolecules, leading to the formation of a stable thioether bond. This covalent bond is much stronger than non-covalent interactions, such as hydrogen bonding or van der Waals forces, and can therefore be used to study protein-protein interactions and other important biological processes.

Biochemical and Physiological Effects

1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide is a relatively safe compound that does not have any significant biochemical or physiological effects on its own. However, it can be used to modify proteins and other biomolecules, which can have downstream effects on their biochemical and physiological properties. For example, 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide can be used to immobilize enzymes on solid surfaces, which can increase their stability and activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide is its ability to form stable covalent bonds between different biomolecules. This allows for the study of protein-protein interactions and other important biological processes that would be difficult to study using non-covalent interactions. However, 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide does have some limitations. For example, it can be difficult to control the degree of crosslinking, which can lead to the formation of non-specific interactions between biomolecules.

Future Directions

There are many possible future directions for the use of 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide in scientific research. One area of interest is the development of new biosensors and other analytical tools that use 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide to immobilize proteins and other biomolecules on solid surfaces. Another potential application is the study of protein-protein interactions in living cells, which could provide new insights into the molecular mechanisms underlying cellular processes. Finally, 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide could be used to develop new therapeutic agents that target specific proteins or other biomolecules involved in disease processes.

Synthesis Methods

1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-mercaptophenylacetic acid with 2-bromo-2-methylpropyl aziridine. The resulting intermediate is then reacted with 4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid N-hydroxysuccinimide ester to form the final product. The synthesis process is relatively straightforward and can be carried out in a standard laboratory setting.

Scientific Research Applications

1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used to study protein-protein interactions and enzyme-substrate interactions, as well as to immobilize proteins and other biomolecules on solid surfaces. The molecule has also been used in the development of biosensors and other analytical tools.

properties

IUPAC Name |

1-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c1-14(2)11-19-12-16(19)13-21-17-7-5-15(6-8-17)18-22(20)9-3-4-10-22/h5-8,14,16H,3-4,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFOCEGFWRSLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC1COC2=CC=C(C=C2)N=S3(=O)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

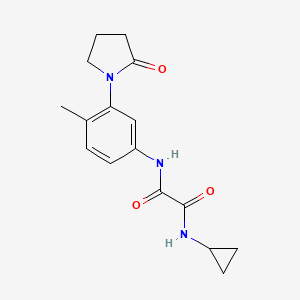

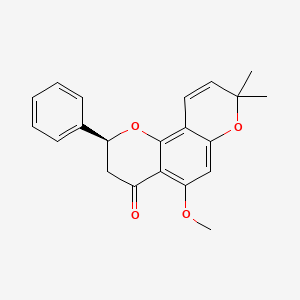

![6-(3-Fluorophenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2536875.png)

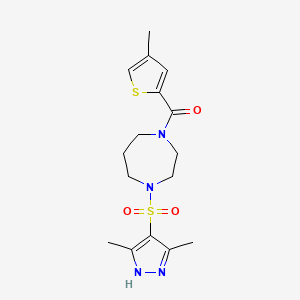

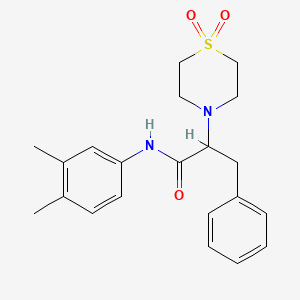

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-phenylacetamide](/img/structure/B2536876.png)

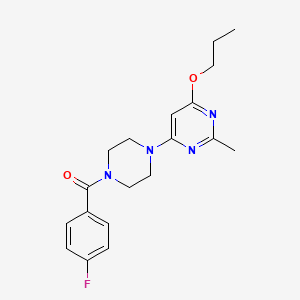

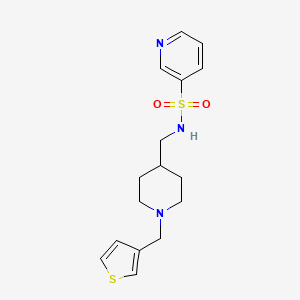

![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine](/img/structure/B2536879.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2536883.png)

![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2536884.png)

![2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol](/img/structure/B2536888.png)